molecular formula C16H23N7 B6448747 N-ethyl-4-methyl-6-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine CAS No. 2548995-38-4

N-ethyl-4-methyl-6-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine

Cat. No.: B6448747
CAS No.: 2548995-38-4
M. Wt: 313.40 g/mol
InChI Key: MBCCKJYVYDUYPT-UHFFFAOYSA-N
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Description

N-ethyl-4-methyl-6-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with an ethyl group, a methyl group, and a piperazine ring that is further substituted with a methylpyrazine moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-methyl-6-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine typically involves multi-step organic synthesis. One common route includes:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between ethyl acetoacetate and guanidine under basic conditions.

    Substitution Reactions:

    Piperazine Ring Formation: The piperazine ring is introduced via a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the pyrimidine core.

    Attachment of the Methylpyrazine Moiety: The final step involves the coupling of the methylpyrazine group to the piperazine ring, which can be accomplished using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of high-throughput screening methods to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-methyl-6-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, which can reduce any nitro groups to amines.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used For example, oxidation may yield N-oxides, while reduction could produce amines

Scientific Research Applications

N-ethyl-4-methyl-6-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Research: It is used in the study of enzyme inhibition, receptor binding, and cellular signaling pathways.

    Chemical Biology: Researchers use this compound to probe the function of specific proteins and to develop new biochemical assays.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-ethyl-4-methyl-6-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity. For example, it may inhibit an enzyme by binding to its active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-ethyl-4-methyl-6-[4-(2-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine: Similar structure but with a different substitution pattern on the pyrazine ring.

    N-ethyl-4-methyl-6-[4-(3-ethylpyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine: Similar structure with an ethyl group instead of a methyl group on the pyrazine ring.

Uniqueness

N-ethyl-4-methyl-6-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity for biological targets. This makes it a valuable compound for studying structure-activity relationships and for developing new therapeutic agents.

Properties

IUPAC Name

N-ethyl-4-methyl-6-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N7/c1-4-17-16-20-12(2)11-14(21-16)22-7-9-23(10-8-22)15-13(3)18-5-6-19-15/h5-6,11H,4,7-10H2,1-3H3,(H,17,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBCCKJYVYDUYPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=CN=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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